Cas no 4468-47-7 (2-Methyl-3-oxobutanenitrile)

2-Methyl-3-oxobutanenitrile (CAS 5390-06-3) is a versatile organic compound featuring both nitrile and ketone functional groups. Its molecular structure, C5H7NO, enables its use as a key intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The compound's reactivity allows for selective transformations, including nucleophilic additions and condensation reactions. It is commonly employed in the synthesis of fine chemicals and agrochemicals due to its stable yet modifiable framework. Proper handling is required due to its potential toxicity and irritant properties. Storage under inert conditions is recommended to maintain stability.
2-Methyl-3-oxobutanenitrile structure
2-Methyl-3-oxobutanenitrile structure
Product Name:2-Methyl-3-oxobutanenitrile
CAS No:4468-47-7
MF:C5H7NO
MW:97.1151812076569
MDL:MFCD06797631
CID:325465
PubChem ID:536905
Update Time:2025-10-25

2-Methyl-3-oxobutanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3-oxobutanenitrile
    • 2-CYANO-3-BUTANONE
    • Butanenitrile,2-methyl-3-oxo-
    • 2-Methyl-3-keto-butyronitrile
    • 2-Methyl-3-oxobutannitril
    • 2-Methyl-3-oxobutyronitrile
    • 3-CYANO-2-BUTANONE
    • 3-cyanobutan-2-one
    • Butanenitrile,2-methyl-3-oxo
    • MFCD06797631
    • 2-Methyl-3-oxobutanenitrile #
    • AKOS009354701
    • CHEBI:87599
    • CS-0171662
    • 4468-47-7
    • 2-methyl-3-oxo-butyronitrile
    • A918656
    • DTXSID40336870
    • EN300-44988
    • Q27159763
    • MDL: MFCD06797631
    • Inchi: 1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3
    • InChI Key: AMQCWPDDXYOEER-UHFFFAOYSA-N
    • SMILES: O=C(C)C(C#N)C

Computed Properties

  • Exact Mass: 97.05280
  • Monoisotopic Mass: 97.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • PSA: 40.86000
  • LogP: 0.73508

2-Methyl-3-oxobutanenitrile Security Information

2-Methyl-3-oxobutanenitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Methyl-3-oxobutanenitrile Suppliers

Amadis Chemical Company Limited
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(CAS:4468-47-7)2-Methyl-3-oxobutanenitrile
Order Number:A918656
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:07
Price ($):189.0
Email:sales@amadischem.com

2-Methyl-3-oxobutanenitrile Related Literature

  • 1. Organic fluorine compounds. Part XLI. The reaction of hydrofluoric acid with cycloalkene epoxides
    I. Shahak,Sh. Manor,E. D. Bergmann J. Chem. Soc. C 1968 2129

Additional information on 2-Methyl-3-oxobutanenitrile

Comprehensive Overview of 2-Methyl-3-oxobutanenitrile (CAS No. 4468-47-7): Properties, Applications, and Industry Insights

2-Methyl-3-oxobutanenitrile (CAS No. 4468-47-7), also known as acetonylacetonitrile, is a versatile organic compound with a molecular formula of C5H7NO. This ketonitrile derivative is characterized by its unique carbonyl and nitrile functional groups, making it valuable in synthetic chemistry and industrial applications. Its molecular weight of 97.12 g/mol and boiling point of approximately 195°C under standard conditions contribute to its utility in controlled reactions.

In recent years, the demand for specialty chemicals like 2-Methyl-3-oxobutanenitrile has surged due to its role in pharmaceutical intermediates and flavor & fragrance synthesis. Researchers frequently search for "CAS 4468-47-7 solubility" or "acetonylacetonitrile synthesis methods," highlighting its technical relevance. The compound’s reactivity with Grignard reagents and reductive amination processes further expands its applications in fine chemical production.

From an environmental perspective, 2-Methyl-3-oxobutanenitrile aligns with the growing trend of green chemistry. Its potential as a bio-based intermediate is under exploration, addressing queries like "sustainable ketonitrile alternatives." Analytical techniques such as GC-MS and HPLC are commonly employed to verify its purity, a topic often searched alongside "CAS 4468-47-7 analytical standards."

The compound’s thermal stability and compatibility with polar solvents (e.g., ethanol, acetone) make it suitable for catalysis research. Industry forums frequently discuss "2-Methyl-3-oxobutanenitrile safety data" and "handling protocols," emphasizing its regulated yet accessible nature. Innovations in flow chemistry have also leveraged its properties for continuous manufacturing processes.

In the agrochemical sector, 4468-47-7 serves as a precursor for crop protection agents, resonating with searches like "nitrile-based pesticides." Its low ecotoxicity profile, compared to traditional halogenated compounds, positions it as a candidate for next-gen formulations. Patent databases reveal its use in UV stabilizers and polymer modifiers, addressing "high-performance material additives" trends.

Future prospects for 2-Methyl-3-oxobutanenitrile include nanomaterial functionalization and electrolyte additives for batteries, topics gaining traction in energy storage discussions. As industries prioritize cost-effective synthesis routes, this compound’s scalability remains a key focus—answering queries such as "bulk suppliers of CAS 4468-47-7." Collaborative studies with AI-driven molecular modeling tools are further unlocking its potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4468-47-7)2-Methyl-3-oxobutanenitrile
A918656
Purity:99%
Quantity:1g
Price ($):189.0
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